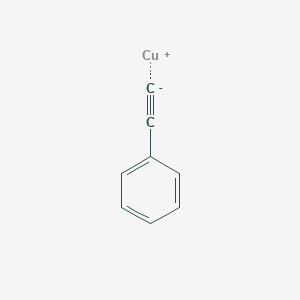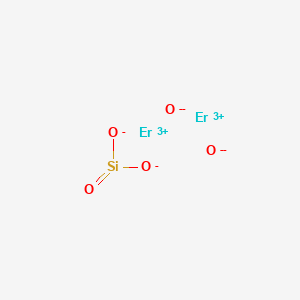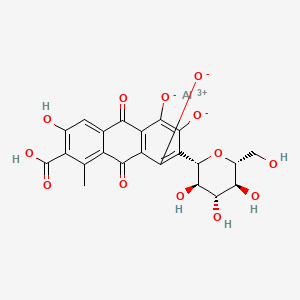
Copper(I) phenylacetylide
概要
説明
Copper(I) phenylacetylide is a chemical compound that participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes. If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .
Synthesis Analysis
Copper(I) phenylacetylide is produced from the reaction of basic copper(I) oxide (CU₂O) with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst . The ligand properties were explored in the complexation of copper phenylacetylide, which is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene .Molecular Structure Analysis
The molecular structure of Copper(I) phenylacetylide has been studied using NMR parameters of the corresponding seleno-phosphoranes amended by cyclovoltammetry .Chemical Reactions Analysis
Copper(I) phenylacetylide reacts with nitrones to give cis-β-lactams . It also participates in the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne .Physical And Chemical Properties Analysis
Copper(I) phenylacetylide is a yellow crystal . It is soluble in acetone and acetonitrile but insoluble in water .科学的研究の応用
Intermediate in Cu(I) Catalyzed CO2 Addition
Copper(I) phenylacetylide is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene . This process is important in the field of organic synthesis, where it can be used to create a variety of complex molecules.
Synthesis of Substituted Tolanes
Copper(I) phenylacetylide participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes . Tolanes are a class of organic compounds that have a wide range of applications in the field of organic synthesis.
Production of Heterocyclic Compounds
If the substituted tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines . These heterocyclic compounds are important in various fields, including pharmaceuticals and materials science.
Synthesis of 5-Allyl-1,2,3-Triazoles
Copper(I) phenylacetylide can be used in one-pot three-component reactions to synthesize 5-allyl-1,2,3-triazoles . These triazoles can be further transformed into a variety of 1,2,3-triazole-fused bi-/tricyclic scaffolds, which are useful in a variety of applications, including drug discovery and materials science.
Luminescent Properties
The complexes formed by the complexation of copper phenylacetylide feature luminescent properties, albeit with limited quantum yield . This property could be exploited in the development of new materials for optoelectronic devices.
Role in Medical Chemistry and Drug Development
Copper(I) phenylacetylide plays an important role in medical chemistry, pharmaceutical manufacturing, and drug development . It’s used in the synthesis of various drugs and therapeutic agents.
作用機序
Target of Action
Copper(I) phenylacetylide is a chemical compound that plays an important role in various fields such as medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis . The primary targets of Copper(I) phenylacetylide are aryl iodides and bromides . It participates in efficient coupling with these targets to give substituted tolanes .
Mode of Action
Copper(I) phenylacetylide interacts with its targets (aryl iodides and bromides) through a process known as coupling . This interaction results in the formation of substituted tolanes . If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .
Biochemical Pathways
The biochemical pathways affected by Copper(I) phenylacetylide involve the Cu(I) catalyzed CO2 addition to phenylacetylene . This compound is relevant as an intermediate in this pathway . The incorporation of the Cu–O bond optimized the electron structure of Copper(I) phenylacetylide, facilitating exciton dissociation and charge transfer .
Pharmacokinetics
It is known that copper(i) phenylacetylide is produced from the reaction of basic copper(i) oxide cu₂o, with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst .
Result of Action
The result of Copper(I) phenylacetylide’s action is the formation of various compounds depending on the presence of certain groups in the tolanes. If the tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .
Action Environment
The action of Copper(I) phenylacetylide can be influenced by environmental factors. For instance, the compound has been used as a promising photocatalyst for environmental remediation . The introduction of a functional Cu–O bond into Copper(I) phenylacetylide by creatively converting the adsorbed oxygen on the surface of the compound into a Cu–O bond enhances the efficiency of Cr (VI) photoreduction, PPCPs photodegradation, and dyes photodegradation through a facile vacuum activating method .
Safety and Hazards
将来の方向性
Copper(I) phenylacetylide has been used in various research studies, including the synthesis of amides through visible light-mediated radical reactions . Its potential applications in medicinal chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis make it a promising area for future research .
特性
IUPAC Name |
copper(1+);ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLVZUJLUPAJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(I) phenylacetylide | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)



